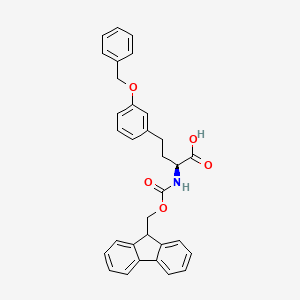
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid is a compound of interest in organic chemistry and biochemistry. It is a derivative of amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a benzyloxy group attached to a phenyl ring, adding to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to begin with the amino acid precursor, which undergoes protection of the amino group with the Fmoc group. This is followed by the introduction of the benzyloxy group through a series of reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3) or halogenating agents (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the Fmoc group reveals the free amino acid.
Applications De Recherche Scientifique
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The benzyloxy group can undergo further functionalization, allowing for the introduction of additional chemical groups. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interactions with other molecules and catalysts.
Comparaison Avec Des Composés Similaires
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid can be compared to other Fmoc-protected amino acids and benzyloxy-substituted compounds. Similar compounds include:
(S)-Fmoc-2-amino-4-phenylbutanoic acid: Lacks the benzyloxy group, making it less versatile for further functionalization.
(S)-Fmoc-2-amino-4-(4-benzyloxy)phenyl)butanoic acid: Has the benzyloxy group in a different position, which can affect its reactivity and interactions.
(S)-Fmoc-2-amino-4-(3-methoxy)phenyl)butanoic acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of protection, reactivity, and versatility for various applications in research and industry.
Propriétés
Formule moléculaire |
C32H29NO5 |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C32H29NO5/c34-31(35)30(18-17-22-11-8-12-24(19-22)37-20-23-9-2-1-3-10-23)33-32(36)38-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-16,19,29-30H,17-18,20-21H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
Clé InChI |
IKZLDCMFZRXCIE-PMERELPUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



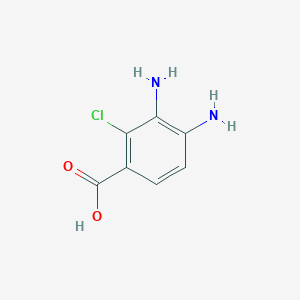
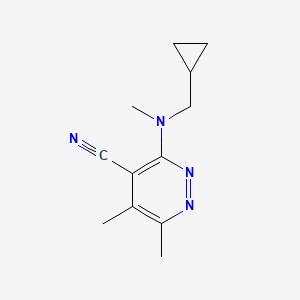
![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)


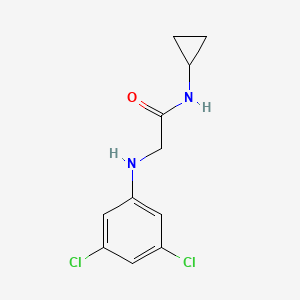
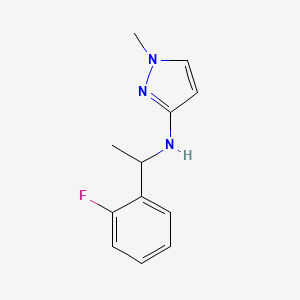
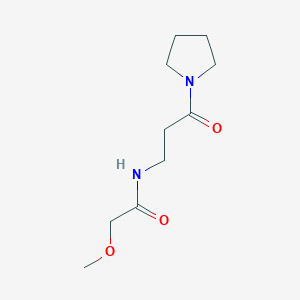
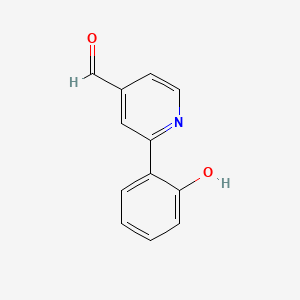

![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)

![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
